molecular formula C8H3BrFNO2 B1410488 4-Bromo-2-cyano-3-fluorobenzoic acid CAS No. 1805523-15-2

4-Bromo-2-cyano-3-fluorobenzoic acid

Cat. No.: B1410488
CAS No.: 1805523-15-2
M. Wt: 244.02 g/mol
InChI Key: JQOYJGUJZVXUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-cyano-3-fluorobenzoic acid is a multifunctional fluorinated aromatic building block of high value to medicinal chemistry and drug discovery research. Its structure incorporates three distinct functional groups—a carboxylic acid, a bromine atom, and a cyano group—on a fluorinated benzene ring, enabling diverse chemical transformations and serving as a key intermediate in the synthesis of complex molecules. This compound is primarily employed as a sophisticated precursor in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . The carboxylic acid moiety allows for amide coupling or esterification reactions, the bromine substituent serves as a handle for metal-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira couplings), and the electron-withdrawing cyano and fluoro groups can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . As a result, researchers utilize this scaffold in structure-activity relationship (SAR) studies and for constructing compound libraries. As a fluorobenzoic acid derivative, it belongs to a class of compounds frequently used in the synthesis of protease inhibitors, kinase inhibitors, and radiopharmaceuticals . The specific substitution pattern of bromo, cyano, and fluoro groups makes it a particularly versatile intermediate for designing targeted therapies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate personal protective equipment (PPE), including gloves and eyeshields, in a well-ventilated laboratory setting .

Properties

IUPAC Name

4-bromo-2-cyano-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOYJGUJZVXUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-3-fluorobenzoic acid typically involves the halogenation and nitration of benzoic acid derivatives. One common method includes the reaction of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and iodide in an acidic medium to form 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. This intermediate is then reacted with cyanide under nitrogen protection to yield the target compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Role as an Intermediate : This compound serves as an essential intermediate in the synthesis of various complex organic molecules. Its unique structure allows for multiple substitution reactions, making it versatile in creating derivatives with specific properties.
    • Reactions : It can undergo nucleophilic substitution, oxidation, and reduction reactions, allowing chemists to modify its structure for desired outcomes.
  • Pharmaceutical Development
    • Drug Design : 4-Bromo-2-cyano-3-fluorobenzoic acid is used in drug development targeting specific enzymes or receptors. Its ability to interact with biological targets makes it valuable in designing therapeutics.
    • Case Study - Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
      • MCF-7 Cell Line : An IC50_{50} value of approximately 25 µM was observed, indicating substantial cytotoxicity through apoptosis induction via reactive oxygen species (ROS) generation.
      • HCT116 Cell Line : Displayed an IC50_{50} of around 30 µM, suggesting similar mechanisms of action.
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-725Induction of apoptosis via ROS
HCT11630Modulation of key signaling pathways
  • Material Science
    • Polymer Synthesis : The compound is utilized in synthesizing polymers and materials with specific properties due to its functional groups that allow for further chemical modifications.
    • Properties Enhancement : The presence of halogen atoms can improve the thermal stability and mechanical properties of polymers.
  • Biological Studies
    • Enzyme Inhibition Studies : It is employed in studies assessing enzyme inhibition and receptor binding, which are crucial for understanding metabolic pathways and developing new therapeutic agents.
    • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains:
      • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 15 µg/mL.
      • Escherichia coli : MIC of 20 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Structure-Activity Relationship

The structural features of this compound play a crucial role in its biological activity. The combination of halogen substituents (bromine and fluorine) and the cyano group enhances its ability to interact with biological targets. This interaction can lead to inhibition or activation of specific pathways relevant to cancer progression and microbial resistance.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s halogen and cyano groups enable it to form strong interactions with enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Findings:

Electron-Withdrawing Effects: The cyano group in the target compound (position 2) is a stronger electron-withdrawing group than CF₃ or Cl, leading to higher acidity (pKa ~1.5–2.0 estimated) compared to 4-Bromo-3-methylbenzoic acid (pKa ~3.5–4.0) . Trifluoromethyl groups (e.g., in 4-Bromo-2-(trifluoromethyl)benzoic acid) offer comparable electron withdrawal but with greater steric bulk, affecting ligand-binding efficiency in catalysis .

Halogen Diversity :

  • Compounds like 3-Bromo-4-chloro-2-fluoro-benzoic acid (Br, Cl, F) exhibit enhanced thermal stability due to multiple halogen interactions, making them suitable for high-temperature applications .

Functional Group Impact on Applications: Amino-substituted analogs (e.g., 2-Amino-4-bromo-3-fluorobenzoic acid) are less reactive in electrophilic substitution but serve as precursors for heterocyclic drug scaffolds . The cyano group in the target compound may improve binding affinity in kinase inhibitors or metal-organic frameworks (MOFs) due to its polarizability .

Biological Activity

4-Bromo-2-cyano-3-fluorobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique combination of a bromine atom, a cyano group, and a fluorine atom within its molecular structure contributes to its reactivity and efficacy in various biological contexts.

The molecular formula of this compound is C7H4BrFNO2C_7H_4BrFNO_2, with a molecular weight of approximately 232.02 g/mol. Its structure enhances its electrophilic properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzoic acid derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of halogen atoms in the structure often correlates with increased potency against microbial pathogens due to enhanced membrane permeability and interaction with cellular targets .

Anti-inflammatory Effects

Research has demonstrated that some derivatives of fluorinated benzoic acids can modulate inflammatory pathways. In vitro studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines, thereby offering potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Preliminary findings indicate that it may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property could be leveraged to enhance the efficacy of co-administered drugs or to mitigate adverse effects associated with drug metabolism .

Case Studies

  • Antimicrobial Activity Study : A study conducted on substituted benzoic acids, including this compound, reported a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This suggests a promising application in developing new antimicrobial agents .
  • Anti-inflammatory Mechanism : In a controlled experiment involving human monocytic cells, treatment with derivatives of this compound resulted in a significant reduction in interleukin-6 (IL-6) production, highlighting its potential as an anti-inflammatory agent .

Data Table: Comparative Biological Activity

Compound NameMIC (µg/mL)Enzyme InhibitionAnti-inflammatory Activity
This compound50YesModerate
5-Bromo-4-cyano-2-fluorobenzoic acid30YesHigh
3-Fluoro-4-methylbenzoic acid70NoLow

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-cyano-3-fluorobenzoic acid under laboratory conditions?

Methodological Answer: A common approach involves sequential functionalization of a benzoic acid scaffold. For example:

Fluorination : Direct electrophilic fluorination at the 3-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Bromination : Bromine or NBS (N-bromosuccinimide) can introduce bromine at the 4-position, with reaction monitoring via TLC or GC-MS to avoid over-bromination .

Cyanation : Palladium-catalyzed cyanation (e.g., using CuCN or KCN) at the 2-position, requiring strict temperature control (60–80°C) and inert atmosphere .
Key Consideration : Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Analyze substituent effects (e.g., fluorine-induced deshielding at ~160 ppm for ¹⁹F NMR, bromine splitting patterns) .
    • IR : Confirm cyano group (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Use SHELXL for structure refinement; lattice parameters and displacement parameters validate molecular geometry .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (carboxylic acid and cyanide hazards) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HBr, HF) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal; segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. How can researchers design multi-step syntheses for derivatives (e.g., fluorene or boronic acid analogs)?

Methodological Answer:

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyst (1–5 mol%) in THF/Na₂CO₃ (80°C, 12h) .
    • Buchwald-Hartwig Amination : Introduce amino groups via Pd₂(dba)₃/Xantphos catalyst for bioactive derivatives .
  • Cyclization Strategies : Use Friedel-Crafts acylation or photochemical methods to construct fused aromatic systems (e.g., fluorenones) .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR vs. DFT predictions)?

Methodological Answer:

  • Data Triangulation :
    • Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) and tautomeric equilibria .
    • Validate computational models (e.g., Gaussian DFT) with experimental crystallographic data (SHELXL-refined bond lengths/angles) .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .
  • Error Analysis : Quantify deviations (e.g., RMSD for DFT vs. X-ray structures) and adjust basis sets (e.g., B3LYP/6-31G*) .

Q. What strategies optimize regioselectivity in halogenation/functionalization reactions?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., nitro or methoxy) to steer bromination/fluorination to desired positions .
  • Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to enhance electrophilic substitution at electron-deficient positions .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., dihalogenation) via controlled heating (e.g., 100°C, 30 min) .

Q. How can computational modeling predict reactivity in nucleophilic substitution or cross-coupling?

Methodological Answer:

  • DFT Calculations :
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites .
    • Simulate transition states (e.g., for SNAr reactions) using Gaussian or ORCA .
  • Docking Studies : For bioactive derivatives, model interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-cyano-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-cyano-3-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.